3-Chloro-4-(3-fluorobenzyloxy)aniline is a chemical compound used primarily as an intermediate in the synthesis of Lapatinib [, ], a tyrosine kinase inhibitor. Its role in scientific research is predominantly focused on its use as a building block for Lapatinib and exploring its properties relevant to this synthesis.
3-Chloro-4-(3-fluorobenzyloxy)aniline is an organic compound with significant implications in pharmaceutical chemistry, particularly in the development of inhibitors for various biological targets. It is classified as an aniline derivative and exhibits properties that make it a candidate for research in drug discovery and development.
This compound is often referenced in scientific literature related to medicinal chemistry, particularly in studies focusing on dual inhibitors of epidermal growth factor receptor and ErbB-2 kinases. The synthesis and evaluation of this compound have been documented in various research articles, highlighting its potential therapeutic applications .
3-Chloro-4-(3-fluorobenzyloxy)aniline belongs to the class of aromatic amines. Its molecular formula is C13H11ClFNO, and it has a molecular weight of 251.68 g/mol. The compound can be further classified based on its functional groups, which include a chloro group, a fluorobenzyl ether, and an aniline moiety.
The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline typically involves several steps:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. Common solvents used include dimethylformamide or dimethyl sulfoxide, which facilitate the reaction between the reactants.
3-Chloro-4-(3-fluorobenzyloxy)aniline can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing properties of the chloro and fluorine substituents, which enhance its electrophilicity.
The mechanism of action for compounds like 3-Chloro-4-(3-fluorobenzyloxy)aniline primarily involves inhibition of specific kinases such as epidermal growth factor receptor and ErbB-2. These kinases are crucial in cell signaling pathways that regulate cell growth and proliferation.
Inhibitors like this compound are designed to bind to the active site of these kinases, preventing their activation and subsequent signaling processes that lead to tumor growth. Studies have shown that modifications in the structure can significantly impact potency and selectivity for these targets .
3-Chloro-4-(3-fluorobenzyloxy)aniline has notable applications in:
This compound's unique structure and properties make it a valuable asset in ongoing research within medicinal chemistry and drug discovery fields.
3-Chloro-4-(3-fluorobenzyloxy)aniline is an organofluorine and chlorinated aniline derivative with systematic IUPAC name 3-chloro-4-[(3-fluorophenyl)methoxy]aniline. Its molecular formula is C₁₃H₁₁ClFNO (molecular weight: 251.69 g/mol), featuring a benzyl ether linkage connecting a 3-fluorophenyl group and a chloro-substituted aniline ring [2] [4]. Key identifiers include:
Nc1ccc(OCc2cccc(F)c2)c(Cl)c1 AYPFEYDGZDPAPE-UHFFFAOYSA-N [1] [4] [9] The compound typically presents as a white-to-red crystalline powder with a melting point of 78–82°C [4] [8]. Spectroscopic characterization includes NMR (¹H/¹³C) and mass spectrometry, while chromatographic purity exceeds >98% (GC/HPLC) in commercial samples [4] [9].
Table 1: Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₃H₁₁ClFNO |
| Molecular Weight | 251.69 g/mol |
| CAS RN | 202197-26-0 |
| Melting Point | 78–82°C |
| Appearance | Crystalline solid (white-gray-red) |
| Purity (Commercial) | >98% (GC/HPLC) |
This compound emerged as a critical intermediate in kinase inhibitor development during early 2000s anticancer research. Its significance stems from structural mimicry of the aniline pharmacophore in Lapatinib (Tykerb®), a dual EGFR/ErbB-2 inhibitor approved for breast cancer [10]. Synthetic routes were optimized to support scalable production:
3-Chloro-4-(3-fluorobenzyloxy)aniline bridges medicinal chemistry and materials science:
Commercial suppliers include TCI America (>98% purity), Sigma-Aldrich (AldrichCPR collection), and ChemImpex, with gram-scale pricing (e.g., $36.00/1g) reflecting specialized demand [4] [6] [8].
Table 2: Commercial Availability and Research Applications
| Supplier | Purity | Primary Research Use Cases |
|---|---|---|
| TCI America | >98.0%(GC) | Kinase inhibitor synthesis |
| Sigma-Aldrich | Not specified | Early-discovery pharmaceuticals |
| ChemImpex | ≥98% (CG) | Agrochemicals & fluorescent probes |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: